molecular formula C11H14O B13627237 (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol

Cat. No.: B13627237
M. Wt: 162.23 g/mol
InChI Key: MEKDUGFLAOZSOQ-HNHGDDPOSA-N
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Description

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is a chiral alcohol compound with a unique structure that includes an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of the corresponding ketone using a chiral catalyst. For example, the hydrogenation can be carried out using bis(1,5-cyclooctadiene)diiridium(I) dichloride and a chiral ligand in methanol under hydrogen pressure . Another method involves the reduction of the corresponding ketone using potassium formate and a ruthenium catalyst in water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of materials with specific optical properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
  • ®-1-(p-Tolyl)ethan-1-ol
  • (S)-1-(p-Tolyl)ethan-1-ol

Uniqueness

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the indane moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethanol

InChI

InChI=1S/C11H14O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m1/s1

InChI Key

MEKDUGFLAOZSOQ-HNHGDDPOSA-N

Isomeric SMILES

C[C@H](C1CCC2=CC=CC=C12)O

Canonical SMILES

CC(C1CCC2=CC=CC=C12)O

Origin of Product

United States

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